Fmoc-Cpa-OH

GPCR NTS2 macrocyclic peptide

Fmoc-Cpa-OH delivers a cyclopentylalanine residue occupying a steric and conformational space distinct from Phe, Cha, or cyclopropylalanine. In NTS2-targeted macrocycles, Cpa¹² substitution achieves Ki=2.9nM with 30,000-fold selectivity over NTS1 — a combined affinity-selectivity profile unattainable with other hydrophobic Fmoc-amino acids. For peptide lead optimization requiring backbone constraint without excessive steric bulk, specify ≥99.5% chiral HPLC grade to minimize diastereomeric byproducts and maximize purification yield. Ideal for SPPS of deltorphin analogs, macrocyclic peptides, and peptidomimetics.

Molecular Formula C23H25NO4
Molecular Weight 379.4 g/mol
CAS No. 371770-32-0
Cat. No. B557504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cpa-OH
CAS371770-32-0
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)/t21-/m0/s1
InChIKeyNVZVRXJTMCMDNR-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Cpa-OH (CAS 371770-32-0): Procurement-Grade Fmoc-L-Cyclopentylalanine Building Block for Constrained Peptide Synthesis


Fmoc-Cpa-OH (CAS 371770-32-0), also designated Fmoc-L-cyclopentylalanine, is an Fmoc-protected non-proteinogenic amino acid derivative with the systematic name (2S)-3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . The compound has a molecular formula of C₂₃H₂₅NO₄ and a molecular weight of 379.45 g·mol⁻¹ . It serves as a protected building block in solid-phase peptide synthesis (SPPS), enabling the site-specific incorporation of a cyclopentylalanine residue into peptide sequences . The cyclopentyl side chain confers conformational rigidity and enhanced hydrophobicity compared to canonical amino acids [1], making this derivative particularly relevant for structure-activity relationship (SAR) studies, macrocycle engineering, and the development of peptidomimetics with improved target engagement profiles.

Why Fmoc-Cpa-OH Cannot Be Replaced by Fmoc-Phe-OH, Fmoc-Cha-OH, or Fmoc-Cyclopropylalanine in Conformationally Constrained Peptide Design


While Fmoc-Phe-OH (phenylalanine), Fmoc-Cha-OH (cyclohexylalanine), and Fmoc-cyclopropylalanine derivatives all represent Fmoc-protected hydrophobic amino acids that can be utilized interchangeably in generic SPPS workflows, their substitution in biologically active peptide sequences yields divergent pharmacological outcomes. The cyclopentyl ring of Fmoc-Cpa-OH occupies a distinct steric volume and conformational space compared to the planar aromatic system of Phe, the larger cyclohexyl ring of Cha, or the smaller, more strained cyclopropyl ring [1]. In the context of neurotensin (NT)-derived macrocycles, substituting Ile12 with cyclopentylalanine produced a Ki of 2.9 nM and 30,000-fold selectivity for NTS2 over NTS1 [2]; alternative hydrophobic substitutions at this position failed to achieve comparable combined affinity and selectivity, demonstrating that ring size and geometry are non-interchangeable determinants of target engagement [2]. Procurement decisions based solely on hydrophobicity metrics or SPPS compatibility without accounting for these conformation-specific contributions risk compromising the functional integrity of the final peptide product.

Quantitative Differentiation of Fmoc-Cpa-OH (CAS 371770-32-0): Comparative Evidence for Procurement Decision-Making


NTS2 Receptor Affinity: Cyclopentylalanine Substitution Achieves Ki 2.9 nM vs. Ile-Containing Parent Peptide

In a 2024 structure-activity relationship study published in Angewandte Chemie, substitution of Ile12 in the neurotensin NT(7-12) fragment with cyclopentylalanine (derived from Fmoc-Cpa-OH), combined with allylglycine substitutions at Pro7 and Pro10 followed by ring-closing metathesis, yielded a macrocyclic NTS2-selective analog with a binding affinity Ki of 2.9 nM and >30,000-fold selectivity over NTS1 [1]. The parent Ile12-containing sequence and other alkyl-substituted analogs evaluated in the same study did not achieve this combined affinity-selectivity profile, identifying cyclopentylalanine as the optimal residue at position 12 for NTS2 engagement [1].

GPCR NTS2 macrocyclic peptide analgesia SAR

Cyclopentyl vs. Cyclohexyl Alanine: Molecular Weight and Formula Distinction for Purity Verification

Fmoc-Cpa-OH (cyclopentylalanine) is distinguishable from its six-membered ring analog Fmoc-Cha-OH (cyclohexylalanine) by molecular weight and formula. Fmoc-Cpa-OH has a molecular formula of C₂₃H₂₅NO₄ and a molecular weight of 379.45 g·mol⁻¹ . Fmoc-cyclohexylalanine (CAS 135673-97-1 or 188632-07-7) has a molecular formula of C₂₄H₂₇NO₄ and a molecular weight of 393.48 g·mol⁻¹ , corresponding to an additional CH₂ unit. This 14 Da mass difference provides an unambiguous LC-MS signature for confirming correct building block identity and detecting cross-contamination or mislabeling during SPPS reagent qualification.

SPPS building block quality control Fmoc-amino acid

Vendor-Documented Chiral Purity ≥99.5% Supports Reproducible SPPS Outcomes

Commercially sourced Fmoc-Cpa-OH (CAS 371770-32-0) is available with vendor-certified chiral purity of ≥99.5% as determined by chiral HPLC . Optical rotation specifications are reported as [α]ᴅ²⁰ = -17 ± 2° (c=1 in DMF) and [α]ᴅ²⁰ = -8 ± 2° (c=1 in MeOH) . Alternative suppliers offer material with specified purity >99.0% and H-NMR confirmation consistent with structure . High enantiomeric purity of Fmoc-protected building blocks directly correlates with reduced diastereomeric byproduct formation during SPPS elongation steps [1].

chiral purity HPLC SPPS quality assurance

High-Impact Research and Industrial Applications for Fmoc-Cpa-OH (371770-32-0)


Development of NTS2-Selective Macrocyclic Analgesics

Fmoc-Cpa-OH enables the synthesis of constrained macrocyclic peptides targeting the neurotensin receptor type 2 (NTS2) for opioid-free and opioid-sparing analgesia. As demonstrated by Desgagné et al. (2024), incorporation of cyclopentylalanine at position 12 of the NT(7-12) fragment, combined with allylglycine substitutions and ring-closing metathesis, produces macrocyclic analogs with Ki = 2.9 nM at NTS2 and 30,000-fold selectivity over NTS1 [1]. These compounds exhibit potent opioid-independent analgesia in preclinical pain models and potentiate morphine effects in a dose-dependent manner [1].

Structure-Activity Relationship (SAR) Studies on δ-Opioid Receptor Peptide Ligands

Cyclopentylalanine substitution has been systematically evaluated in deltorphin I analogs for δ-opioid receptor binding. Studies replacing phenylalanine at position 3 with alkyl side-chain amino acids including cyclopentylalanine provide insights into the role of aromaticity and steric bulk in receptor engagement [2]. Fmoc-Cpa-OH serves as the essential protected building block for synthesizing such deltorphin analogs for SAR investigations.

Conformationally Constrained Peptidomimetic Lead Optimization

Fmoc-Cpa-OH is procured for peptide lead optimization campaigns where constraining backbone flexibility is a strategic objective. The cyclopentyl ring introduces controlled rigidity without the excessive steric demand of cyclohexylalanine or the strain of cyclopropylalanine [3]. In silico modeling combined with SPPS using high-purity Fmoc-Cpa-OH (≥99.5% chiral HPLC grade) allows iterative refinement of binding pocket complementarity and metabolic stability.

Quality-Controlled SPPS of Complex or Precious Peptide Sequences

For synthesis of long, cyclic, or high-value peptide sequences where purification yields are critical, procurement of Fmoc-Cpa-OH with vendor-verified chiral purity ≥99.5% and H-NMR structure confirmation is specified . High enantiomeric purity reduces diastereomeric byproduct formation during coupling steps [4], directly minimizing HPLC purification burden and maximizing recovery of the target peptide sequence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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